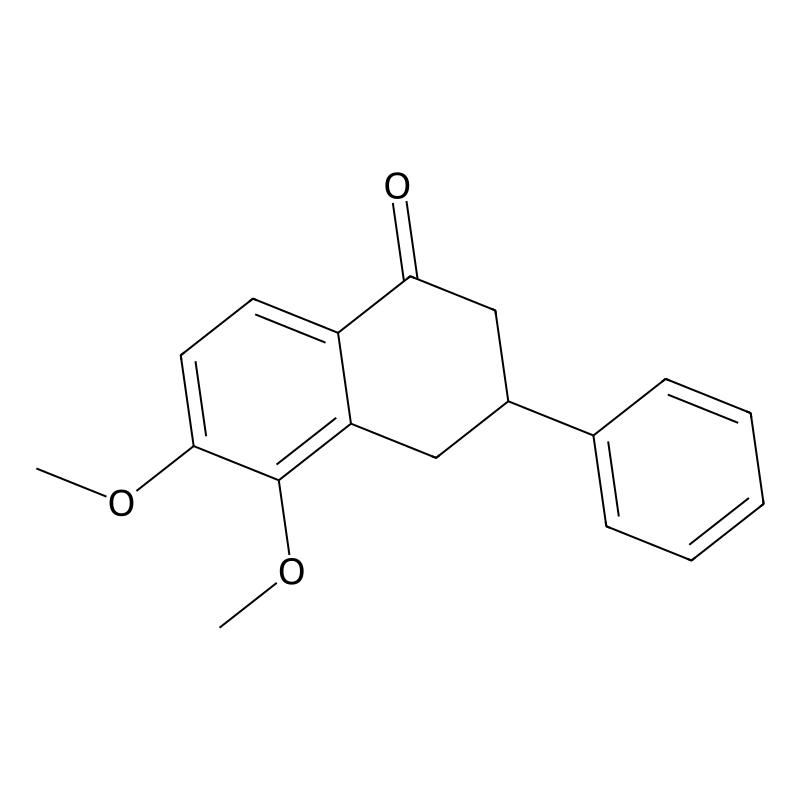5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one, also known as Dimemebfe, is a synthetic compound classified within the naphthalen-1-one family. Its molecular formula is with a molecular weight of approximately 282.339 g/mol. The compound features a phenethylamine skeleton and is structurally related to various psychoactive substances, including 2C-B and DOM, exhibiting amphetamine-like effects due to the presence of a 3,4-methylenedioxyphenyl ring .
This compound appears as a white crystalline powder and has a melting point ranging from 94 to 96 °C. It is noted for its stability under standard conditions and has a short half-life of around one hour.
- Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives.
- Substitution Reactions: The presence of methoxy groups allows for electrophilic aromatic substitution, which can introduce additional functional groups onto the aromatic rings.
- Condensation Reactions: It may participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.
The specific reaction pathways depend on the reagents and conditions used.
The synthesis of 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials: The synthesis begins with appropriate phenolic compounds and naphthalene derivatives.
- Reactions: Key steps may involve:
These methods ensure high purity and yield of the final compound.
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one is primarily utilized in research settings. Potential applications include:
- Psychoactive Research: Investigating its effects on the central nervous system.
- Chemical Studies: Serving as a reference compound in studies involving naphthalene derivatives.
Due to its psychoactive properties, it is not intended for human therapeutic applications or veterinary use.
Several compounds share structural similarities with 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | 2107-69-9 | 0.94 |
| 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one | 1835-14-9 | 0.90 |
| (3,4-Dimethoxyphenyl)(phenyl)methanone | 4038-14-6 | 0.88 |
| 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2 | 0.86 |
| 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | 12470280 | 0.86 |
These compounds exhibit varying degrees of similarity based on their chemical structure and functional groups. The unique combination of methoxy groups and the naphthalene core in 5,6-dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one distinguishes it from these analogs.








